An In-depth Technical Guide to Substituted Iodophenols: A Focus on 4-tert-Butyl-2-iodophenol
An In-depth Technical Guide to Substituted Iodophenols: A Focus on 4-tert-Butyl-2-iodophenol
A Note to the Researcher: Initial searches for specific physical and chemical property data for 3-tert-butyl-2-iodophenol did not yield sufficient specific information in readily accessible chemical databases and literature. This suggests that this particular isomer may be less common or less extensively characterized than other related structures.
In the spirit of providing a comprehensive and technically accurate guide, this document will focus on a closely related and well-documented isomer: 4-tert-butyl-2-iodophenol . The principles of synthesis, reactivity, and potential applications discussed herein are broadly applicable to other substituted iodophenols and will provide valuable insights for researchers in drug development and organic synthesis.
Introduction to 4-tert-Butyl-2-iodophenol: A Versatile Building Block
4-tert-Butyl-2-iodophenol is a disubstituted phenol characterized by a bulky tert-butyl group at the para position and an iodine atom at the ortho position relative to the hydroxyl group. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis.
The presence of the iodine atom, a versatile halogen, allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] The phenolic hydroxyl group can be readily derivatized or utilized for its directing effects in further electrophilic aromatic substitutions. The tert-butyl group provides steric bulk, which can influence the regioselectivity of reactions and enhance the solubility of the molecule in organic solvents. These features make 4-tert-butyl-2-iodophenol and related compounds of significant interest to medicinal chemists and material scientists.[2]
Physicochemical Properties of 4-tert-Butyl-2-iodophenol
The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions. Below is a summary of the available data for 4-tert-butyl-2-iodophenol.
| Property | Value | Source(s) |
| CAS Number | 38941-98-9 | [3] |
| Molecular Formula | C₁₀H₁₃IO | [3] |
| Molecular Weight | 276.12 g/mol | |
| Physical Form | Solid or Liquid | |
| Storage Temperature | 2-8°C, keep in a dark, dry, sealed place | |
| Purity (typical) | 95-97% |
Synthesis of 4-tert-Butyl-2-iodophenol
The synthesis of 4-tert-butyl-2-iodophenol is typically achieved through the electrophilic iodination of 4-tert-butylphenol. A common and effective method involves the use of an iodine source and an oxidizing agent.
General Reaction Scheme: Electrophilic Iodination
The direct iodination of 4-tert-butylphenol can be accomplished using various iodinating agents. A well-documented method utilizes iodine monochloride (ICl) in acetic acid.[4]
Caption: Synthesis of 4-tert-butyl-2-iodophenol from 4-tert-butylphenol.
Detailed Experimental Protocol
The following protocol is based on a reported synthesis of 4-tert-butyl-2-iodophenol.[4]
Materials:
-
4-tert-butylphenol
-
Acetic acid
-
Iodine monochloride (ICl)
-
Aqueous sodium bisulfite solution
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 300 mL reactor equipped with a reflux condenser and magnetic stirrer, add 20.0 g (133 mmol) of 4-tert-butylphenol and 100 mL of acetic acid.
-
Addition of Iodinating Agent: To the stirred solution, add 25.0 g (154 mmol) of iodine monochloride.
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Reaction: Heat the reaction mixture to reflux at 120°C for 7.5 hours.
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Quenching: After the reaction is complete, cool the mixture and quench by adding aqueous sodium bisulfite solution until the iodine color disappears.
-
Extraction: Extract the product with dichloromethane.
-
Washing: Wash the organic phase with saturated aqueous sodium bicarbonate solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the final product.[4]
Chemical Properties and Reactivity
The reactivity of 4-tert-butyl-2-iodophenol is dominated by the iodo and hydroxyl functional groups.
Cross-Coupling Reactions
The carbon-iodine bond is relatively weak, making 4-tert-butyl-2-iodophenol an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.
Caption: Reactivity of 4-tert-butyl-2-iodophenol in cross-coupling reactions.
Derivatization of the Hydroxyl Group
The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This can be used to protect the hydroxyl group during subsequent reactions or to modify the biological activity of the molecule.
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the hydroxyl proton, and the tert-butyl protons. The aromatic protons would likely appear as a set of doublets and a doublet of doublets in the aromatic region (δ 6.5-8.0 ppm). The hydroxyl proton would be a broad singlet, and the tert-butyl group would be a sharp singlet around δ 1.3 ppm.
-
¹³C NMR: The carbon NMR would show distinct signals for the iodinated carbon, the carbon bearing the hydroxyl group, the other aromatic carbons, and the carbons of the tert-butyl group.[5]
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and C-O stretching around 1200 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of an iodine atom and cleavage of the tert-butyl group.
Applications in Drug Development and Research
Iodinated phenolic compounds are important intermediates in the synthesis of a wide range of biologically active molecules.[1][6] The ability to use the iodo group as a handle for introducing new functionalities via cross-coupling reactions is a powerful tool in drug discovery.
The tert-butyl group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. It can also provide steric hindrance that may increase the metabolic stability of a drug by blocking sites of enzymatic attack.[2] While specific applications of 4-tert-butyl-2-iodophenol in drug development are not widely reported, its structural motifs are found in various pharmacologically active compounds.
Safety and Handling
4-tert-Butyl-2-iodophenol should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
References
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Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. (2019, March 12). ACS Publications. [Link]
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Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. (n.d.). SciELO. [Link]
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Iodination of phenol. (n.d.). [Link]
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An Iodine-Promoted, Mild and Efficient Method for the Synthesis of Phenols from Arylboronic Acids. (n.d.). Organic Chemistry Portal. [Link]
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p-IODOPHENOL. (n.d.). Organic Syntheses. [Link]
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4-tert-butyl-2-iodophenol — Chemical Substance Information. (n.d.). NextSDS. [Link]
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Safety data sheet. (2020, June 18). [Link]
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Important iodinated phenolic compounds. (n.d.). ResearchGate. [Link]
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4-tert-butyl-2-iodophenol (C10H13IO). (n.d.). PubChemLite. [Link]
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A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. (n.d.). Sacred Heart University. [Link]
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Iodination of phenols in water using easy to handle amine-iodine complexes. (2009, January 1). R Discovery. [Link]
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Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). [Link]
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Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (n.d.). [Link]
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Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. (n.d.). [Link]
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Efficient and sustainable laccase-catalyzed iodination of p -substituted phenols using KI as iodine source and aerial O 2 as oxidant. (2019, June 21). RSC Advances. [Link]
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Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. [Link]
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4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement - 30 June 2022. (2022, June 30). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). PMC. [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). [Link]
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1H NMR spectrum of a pure active compound (2, 4 DTBP). (n.d.). ResearchGate. [Link]
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